molecular formula C22H32FN5O4 B12163992 tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B12163992
M. Wt: 449.5 g/mol
InChI Key: YBJXHTWWDXBNCI-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group, a glycyl linker, and a 4-(4-fluorophenyl)piperazine moiety. Its structure combines a polar glycine unit with hydrophobic aromatic and tert-butyl groups, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C22H32FN5O4

Molecular Weight

449.5 g/mol

IUPAC Name

tert-butyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H32FN5O4/c1-22(2,3)32-21(31)28-14-10-26(11-15-28)19(29)16-24-20(30)27-12-8-25(9-13-27)18-6-4-17(23)5-7-18/h4-7H,8-16H2,1-3H3,(H,24,30)

InChI Key

YBJXHTWWDXBNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Typically, pharmaceutical companies keep such information confidential.

Chemical Reactions Analysis

Reactions::

    Amidation: Formation of the amide bond between the glycine and piperazine moieties.

    Carbonylation: Introduction of the carbonyl group (C=O) during amidation.

    Substitution: Incorporation of the fluorophenyl group via nucleophilic aromatic substitution.

Common Reagents and Conditions::

    Amidation: Use of coupling agents (e.g., EDC, HATU) and base (e.g., DIPEA) in organic solvents.

    Fluorophenyl Substitution: Nucleophilic aromatic substitution with a fluorophenyl halide (e.g., 4-fluorobenzyl chloride).

Major Products:: The desired product is tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate .

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, leading to protein degradation. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Piperazine Ring Modifications
  • Compound 33 (tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate): Replaces the glycyl linker with a butanoyl chain and introduces a nitroaryl ether. This modification increases hydrophobicity and alters biological targeting (e.g., soluble epoxide hydrolase inhibition) .
b) Linker and Substituent Differences
  • Compound 37 (from ):
    Replaces the glycyl unit with an adamantyl-urea group, shifting activity toward anti-schistosomal targets due to improved steric bulk and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Compound 33 () Compound 51 ()
Molecular Weight ~477.5 g/mol ~407.4 g/mol ~338.4 g/mol
Calculated logP* ~3.1 ~2.8 ~1.9
Hydrogen Bond Acceptors 7 7 5
Topological Polar Surface Area 95 Ų 98 Ų 75 Ų

*Estimated using fragment-based methods (e.g., XLOGP3) .

The target compound’s higher logP and molecular weight may limit solubility but improve membrane permeability compared to simpler analogs like Compound 51.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances receptor binding affinity over non-fluorinated derivatives (e.g., Compound 100 in ) due to electronegativity and steric effects .
  • Glycine Linker : The glycyl unit provides conformational flexibility, which is critical for antiplasmodial activity but may reduce metabolic stability compared to rigid linkers like sulfonamides .

Biological Activity

Tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate, identified by its CAS number 1324069-25-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H32FN5O4, with a molecular weight of 449.5 g/mol. The compound features a piperazine core substituted with a fluorophenyl group and a tert-butyl moiety, which contribute to its unique pharmacological profile.

PropertyValue
CAS Number1324069-25-1
Molecular FormulaC22H32FN5O4
Molecular Weight449.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with various neurotransmitter systems, especially those involving serotonin and dopamine due to the presence of the piperazine ring.

Key Findings:

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders.
  • Dopamine Receptor Affinity : Initial studies suggest that it may also exhibit affinity for dopamine receptors, which could have implications for treating conditions such as schizophrenia or Parkinson's disease.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data indicate that it may act as an antagonist or partial agonist at specific receptor sites.

Study 1: Neuropharmacological Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

Study 2: Antidepressant Activity

Another study investigated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST) models. The findings revealed that the compound significantly reduced immobility time, indicating potential antidepressant activity .

Toxicology and Safety

While the biological activity appears promising, safety assessments are crucial. Toxicological studies have yet to establish a comprehensive profile for this compound. Ongoing research aims to determine its safety margins and potential side effects in long-term use.

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